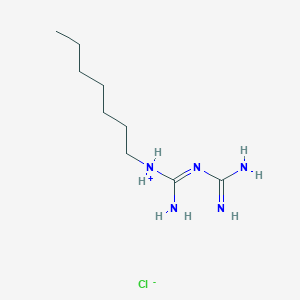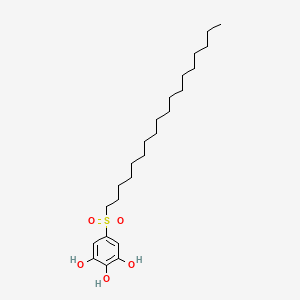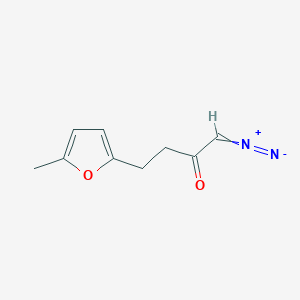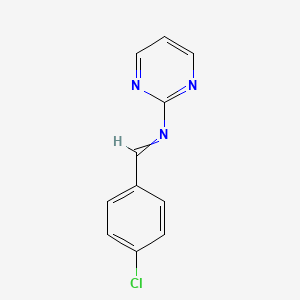![molecular formula C14H14 B14327533 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 110141-82-7](/img/structure/B14327533.png)
1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H14 This compound is characterized by a fused ring structure that includes a cyclopentane ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene can be synthesized through various methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This reaction proceeds through the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .
Industrial Production Methods: Industrial production of this compound may involve catalytic reactions using specific reagents such as titanium tetrachloride (TiCl4) and arylacetaldehydes. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets and pathways. The compound can form van-der-Waals complexes and undergo isomerization, leading to the formation of stable products. These interactions are crucial for its chemical reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 1H-Benz[e]indene, 2,3-dihydro-1-methyl
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl
Comparison: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene is unique due to its specific fused ring structure and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
110141-82-7 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C14H14/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(10)12/h2-5,8-10H,6-7H2,1H3 |
Clé InChI |
IWXGSEQBSRTUAF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)


![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)





![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
